1(3H)-Isobenzofuranone, 3-(2-propenyloxy)-
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Overview
Description
1(3H)-Isobenzofuranone, 3-(2-propenyloxy)-, also known as 3-Allyloxy-1,2-propanediol, is an organic compound with the molecular formula C6H12O3. It is a derivative of isobenzofuranone and features an allyloxy group attached to the third carbon of the isobenzofuranone ring. This compound is known for its versatile chemical properties and is used in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1(3H)-Isobenzofuranone, 3-(2-propenyloxy)- can be achieved through several methods. One common approach involves the reaction of isobenzofuranone with allyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the allyloxy group.
Industrial Production Methods
In industrial settings, the production of 1(3H)-Isobenzofuranone, 3-(2-propenyloxy)- often involves continuous flow processes to ensure high yield and purity. The use of catalysts such as palladium or ruthenium complexes can enhance the efficiency of the reaction. Additionally, advanced purification techniques like distillation and recrystallization are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
1(3H)-Isobenzofuranone, 3-(2-propenyloxy)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The allyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1(3H)-Isobenzofuranone, 3-(2-propenyloxy)- has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1(3H)-Isobenzofuranone, 3-(2-propenyloxy)- involves its interaction with specific molecular targets and pathways. The allyloxy group can undergo various chemical transformations, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can result in the modulation of enzymatic activities, alteration of cellular signaling pathways, and induction of specific biological effects.
Comparison with Similar Compounds
Similar Compounds
3-Allyloxy-1,2-propanediol: Shares similar structural features and chemical properties.
Glycerol α-Monoallyl Ether: Another compound with an allyloxy group attached to a glycerol backbone.
1-Allyloxy-2,3-dihydroxypropane: Similar in structure but with additional hydroxyl groups.
Uniqueness
1(3H)-Isobenzofuranone, 3-(2-propenyloxy)- is unique due to its isobenzofuranone core, which imparts distinct chemical reactivity and biological activity
Properties
CAS No. |
61133-37-7 |
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Molecular Formula |
C11H10O3 |
Molecular Weight |
190.19 g/mol |
IUPAC Name |
3-prop-2-enoxy-3H-2-benzofuran-1-one |
InChI |
InChI=1S/C11H10O3/c1-2-7-13-11-9-6-4-3-5-8(9)10(12)14-11/h2-6,11H,1,7H2 |
InChI Key |
VUHVYYOSDKVVEP-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOC1C2=CC=CC=C2C(=O)O1 |
Origin of Product |
United States |
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